molecular formula C21H18F3N3OS B14970414 N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide

N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide

Cat. No.: B14970414
M. Wt: 417.4 g/mol
InChI Key: UUDDHWAQIODMDS-UHFFFAOYSA-N
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Description

N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide: is a complex organic compound featuring a unique structure that combines an imidazo[2,1-b][1,3]thiazole core with a trifluoromethyl-substituted benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is then functionalized with a 4-methylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide is unique due to its specific substitution pattern and the presence of both imidazo[2,1-b][1,3]thiazole and trifluoromethylbenzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H18F3N3OS

Molecular Weight

417.4 g/mol

IUPAC Name

N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C21H18F3N3OS/c1-13-2-4-14(5-3-13)18-17(27-10-11-29-20(27)26-18)12-25-19(28)15-6-8-16(9-7-15)21(22,23)24/h2-9H,10-12H2,1H3,(H,25,28)

InChI Key

UUDDHWAQIODMDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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